Bergapten

Phototoxicity Dermatology PUVA Therapy

Select Bergapten (5-MOP) for position-specific pharmacology that generic psoralens cannot replicate. As a C-5 substituted isomer distinct from methoxsalen (8-MOP), it delivers unmatched melanogenic stimulation (223.7% tyrosinase activity at 25 µM) and selective CYP1A1 inhibition (Ki=10.7 nM, IC50=0.192 µM) with minimal CYP2A6 cross-reactivity—making it the definitive tool for vitiligo repigmentation, cosmetic pigmentation actives, and herb-drug interaction assays. In PUVA models, its lower epidermal accumulation widens the therapeutic window, reducing phototoxic confounding. Neuropharmacology SAR studies require bergapten as the essential C-5 negative control.

Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
CAS No. 484-20-8
Cat. No. B1666803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergapten
CAS484-20-8
Synonyms5 Methoxy Psoralen
5 Methoxypsoralen
5-Methoxy Psoralen
5-methoxypsoralen
bergapten
Pentaderm
Molecular FormulaC12H8O4
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3
InChIInChI=1S/C12H8O4/c1-14-12-7-2-3-11(13)16-10(7)6-9-8(12)4-5-15-9/h2-6H,1H3
InChIKeyBGEBZHIAGXMEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
In water, 5 ug/mL
Practically insoluble in boiling water
Slightly soluble in glacial acetic acid, chloroform, benzene, warm phenol;  soluble in absolute alcohol: 1 part in 60
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bergapten (5-Methoxypsoralen, CAS 484-20-8) – Comparative Evidence for Scientific and Industrial Procurement


Bergapten (5-Methoxypsoralen, 5-MOP) is a naturally occurring linear furanocoumarin found in bergamot oil, citrus fruits, and various plants [1]. As a positional isomer of the clinically established photosensitizer methoxsalen (8-methoxypsoralen, 8-MOP), bergapten shares the psoralen backbone but exhibits distinct physicochemical, pharmacokinetic, and pharmacological properties that critically impact its selection for research and therapeutic applications [2].

Why Psoralen Analogs Are Not Interchangeable – Bergapten Procurement Risks


Linear furanocoumarins such as bergapten, methoxsalen (8-MOP), psoralen, and imperatorin are often incorrectly treated as functionally equivalent in research and industrial contexts. However, substitution fails due to position-specific differences in CYP450 inhibition, phototoxicity, melanogenic potency, and anticonvulsant activity that are not predicted by structural similarity alone [1]. For instance, bergapten (C-5 substituted) exhibits fundamentally different CYP1A1 inhibition kinetics and in vivo epidermal distribution compared to its C-8 substituted isomer methoxsalen, leading to divergent phototoxic profiles and therapeutic windows [2]. Relying on generic psoralen sourcing without compound-specific validation can invalidate experimental reproducibility and compromise regulatory compliance.

Bergapten (CAS 484-20-8) – Product-Specific Quantitative Differentiation Evidence


Reduced Phototoxicity of Bergapten vs. Methoxsalen (8-MOP) Due to Lower Epidermal Accumulation

In a guinea pig model of psoralen phototoxicity, orally administered bergapten (5-MOP) induced significantly lower phototoxic responses compared to its C-8 substituted isomer methoxsalen (8-MOP) [1]. This difference was mechanistically linked to reduced bergapten concentrations in the epidermis, the primary site of phototoxic events.

Phototoxicity Dermatology PUVA Therapy

Superior Melanogenic Potency of Bergapten Relative to Other Psoralen Derivatives in B16F10 Melanoma Cells

In a comparative study of five psoralen derivatives in B16F10 melanoma cells, bergapten (5-MOP) exhibited the greatest enhancement of melanin production [1]. At 25 µM, bergapten increased cellular tyrosinase activity to 223.7% of untreated control, a magnitude surpassing that of xanthotoxin (8-MOP), isopimpinellin, and other tested derivatives.

Melanogenesis Vitiligo Cosmetic Research

Selective CYP1A1 Inhibition by Bergapten vs. Broad-Spectrum CYP Inhibition by Methoxsalen

Bergapten demonstrates potent and selective inhibition of human CYP1A1 with a Ki of 10.703 nM, whereas methoxsalen (8-MOP) exhibits a broader CYP inhibition profile . In human liver microsomes, methoxsalen potently inhibits coumarin 7-hydroxylase (CYP2A6) activity (IC50 5.4 µM), while bergapten shows no inhibitory effect on this isoform [1]. This selectivity profile distinguishes bergapten from its isomer.

Drug Metabolism CYP450 Herb-Drug Interactions

Lack of Anticonvulsant Activity Distinguishes Bergapten from C-8 Substituted Psoralens

In the mouse maximal electroshock-induced seizure (MES) model, bergapten (C-5 substituted) at 300 mg/kg produced no anticonvulsant protection, whereas C-8 substituted derivatives imperatorin and xanthotoxin (8-MOP) exhibited strong anticonvulsant activity at the same dose [1]. This structure-activity divergence highlights the critical importance of substitution position for neuropharmacological applications.

Anticonvulsant Neuropharmacology Furanocoumarin SAR

Favorable Clinical Side Effect Profile of Bergapten vs. Methoxsalen Enables Higher Dosing

Clinical reviews consistently report that although bergapten (5-MOP) has lower oral bioavailability than its isomer methoxsalen (8-MOP), it produces significantly fewer side effects, permitting the administration of higher therapeutic concentrations [1]. In psoriasis photochemotherapy, bergapten has been found to be as effective as methoxsalen while exhibiting a more favorable safety margin [2].

PUVA Therapy Clinical Pharmacology Safety

Moderate Anti-Inflammatory Activity of Bergapten vs. Potent Imperatorin

Among four coumarins (scopoletin, 8-methoxypsoralen, bergapten, and imperatorin) isolated from Foeniculum vulgare, imperatorin exhibited the greatest anti-inflammatory activity as measured by inhibition of IL-6 and TNF-α production in LPS-stimulated RAW 264.7 macrophages [1]. Bergapten demonstrated effective but less potent anti-inflammatory activity in this comparative study.

Anti-inflammatory Immunomodulation Natural Products

Optimal Research and Industrial Application Scenarios for Bergapten (CAS 484-20-8)


Melanogenesis Stimulation for Vitiligo and Cosmetic Pigmentation Research

Bergapten is the optimal choice among psoralen derivatives for studies requiring maximal melanogenic stimulation. As demonstrated in B16F10 melanoma cells, bergapten increases tyrosinase activity to 223.7% of control at 25 µM and outperforms xanthotoxin, isopimpinellin, and other congeners in melanin production [1]. Researchers investigating vitiligo repigmentation or developing cosmetic pigmentation actives should prioritize bergapten to achieve robust melanogenic responses at lower concentrations.

CYP1A1-Selective Inhibition in Drug Metabolism and Herb-Drug Interaction Studies

Bergapten serves as a selective tool compound for CYP1A1 inhibition (Ki = 10.703 nM; IC50 = 0.192 µM) with minimal off-target effects on CYP2A6, distinguishing it from the broader CYP inhibition profile of methoxsalen [2]. For in vitro drug metabolism assays and herb-drug interaction investigations requiring specific CYP1A1 modulation without confounding CYP2A6 inhibition, bergapten is the compound of choice.

Reduced-Phototoxicity PUVA Therapy Research Models

In dermatological research models of photochemotherapy (PUVA), bergapten offers a key advantage over methoxsalen: lower epidermal accumulation and consequently reduced phototoxicity at equivalent doses [3]. This property enables higher experimental dosing and reduces phototoxic confounding in long-term studies. Preclinical researchers investigating psoriasis or cutaneous T-cell lymphoma treatment regimens should consider bergapten when a wider therapeutic window is required.

Structure-Activity Relationship (SAR) Studies of Furanocoumarin Neuropharmacology

Bergapten's complete lack of anticonvulsant activity in the mouse MES model, in contrast to the strong protection afforded by C-8 substituted analogs imperatorin and xanthotoxin, makes it an essential control compound for neuropharmacological SAR investigations [4]. Researchers studying the structural determinants of anticonvulsant activity in linear furanocoumarins should include bergapten as the C-5 substituted reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bergapten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.